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Compound of Interest

Compound Name: Succinate dehydrogenase-IN-2

Cat. No.: B15615709 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Succinate dehydrogenase (SDH), also known as mitochondrial complex II, is a critical enzyme

that functions at the intersection of the tricarboxylic acid (TCA) cycle and the electron transport

chain. Its dual role makes it a compelling target for the development of fungicides and potential

therapeutics. This document provides a comprehensive technical overview of a novel succinate

dehydrogenase inhibitor, designated as Succinate dehydrogenase-IN-2 (SDH-IN-2), also

identified as compound 13 in its primary research. We will delve into its discovery, a detailed

synthesis protocol, its biological activity, and the key experimental procedures used for its

evaluation.

Introduction to Succinate Dehydrogenase-IN-2
Succinate dehydrogenase-IN-2 is a novel N-phenylpropiolamide derivative identified as a

potent inhibitor of succinate dehydrogenase. Its discovery was based on the structural features

of known SDH inhibitors and the principles of targeted covalent inhibitors, incorporating a

Michael acceptor moiety. This compound exhibits broad-spectrum antifungal activity against a

range of phytopathogenic fungi.

Chemical Structure:

Systematic Name: N-(4-Trifluoromethylphenyl)propiolamide
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Compound ID: SDH-IN-2 (also known as Compound 13)

CAS No.: Not available in the provided search results.

Molecular Formula: C₁₀H₆F₃NO

Molecular Weight: 213.16 g/mol

Discovery and Rationale
The design of Succinate dehydrogenase-IN-2 was predicated on a rational drug design

strategy. The core scaffold, N-phenylpropiolamide, was conceived by analyzing the structural

features of existing succinate dehydrogenase inhibitors (SDHIs). The incorporation of a

propiolamide group, which can act as a Michael acceptor, was intended to facilitate strong

binding to the target enzyme, potentially through covalent interaction. The trifluoromethylphenyl

moiety was selected to explore the structure-activity relationship (SAR) concerning the

substitution pattern on the phenyl ring, a common feature in many commercial fungicides.

Synthesis of Succinate Dehydrogenase-IN-2
The synthesis of Succinate dehydrogenase-IN-2 is a straightforward process involving the

reaction of a commercially available aniline with propioloyl chloride.

Materials and Reagents
4-(Trifluoromethyl)aniline

Propioloyl chloride

Triethylamine (Et₃N)

Dichloromethane (CH₂Cl₂)

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Anhydrous sodium sulfate (Na₂SO₄)

Silica gel for column chromatography
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Solvents for chromatography (e.g., petroleum ether, ethyl acetate)

Synthesis Protocol
A solution of 4-(trifluoromethyl)aniline (1.0 eq) and triethylamine (1.5 eq) in anhydrous

dichloromethane is cooled to 0 °C in an ice bath. To this stirred solution, propioloyl chloride (1.2

eq) is added dropwise. The reaction mixture is then allowed to warm to room temperature and

stirred for an additional 4-6 hours, or until the reaction is complete as monitored by thin-layer

chromatography (TLC).

Upon completion, the reaction mixture is washed sequentially with water and saturated

aqueous sodium bicarbonate solution. The organic layer is separated, dried over anhydrous

sodium sulfate, and filtered. The solvent is removed under reduced pressure to yield the crude

product. The crude product is then purified by silica gel column chromatography using a

suitable eluent system (e.g., a gradient of petroleum ether and ethyl acetate) to afford the pure

N-(4-trifluoromethylphenyl)propiolamide (Succinate dehydrogenase-IN-2).

Quantitative Data
The biological activity of Succinate dehydrogenase-IN-2 has been quantified through various

in vitro assays. The following tables summarize the key findings.

Table 1: In Vitro Antifungal Activity of Succinate
Dehydrogenase-IN-2

Fungal Species EC₅₀ (μg/mL)

Sclerotinia sclerotiorum 3.82

Valsa mali 4.15

Gibberella zeae 5.21

Rhizoctonia solani 4.53

Botrytis cinerea 9.81

Physalospora piricola 4.33

Fusarium oxysporum f. sp. niveum 3.56
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EC₅₀ (Half-maximal effective concentration) is the concentration of a drug that gives half-

maximal response.

Table 2: In Vitro SDH Enzyme Inhibition by Succinate
Dehydrogenase-IN-2

Enzyme Source IC₅₀ (μg/mL)

Rhizoctonia solani SDH 0.55

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in

inhibiting a specific biological or biochemical function.

Experimental Protocols
This section details the methodologies for the key experiments used to characterize Succinate
dehydrogenase-IN-2.

In Vitro Antifungal Activity Assay (Mycelium Growth
Rate Method)

Preparation of Media: Potato dextrose agar (PDA) is prepared and autoclaved. After cooling

to approximately 50-60 °C, the test compound, dissolved in a minimal amount of DMSO, is

added to the molten agar to achieve the desired final concentrations. The final concentration

of DMSO in the medium should be kept below 1% (v/v) to avoid solvent effects.

Inoculation: Mycelial plugs (typically 5 mm in diameter) are taken from the edge of an

actively growing culture of the target fungus and placed in the center of the PDA plates

containing the test compound.

Incubation: The plates are incubated at a suitable temperature for the specific fungus (e.g.,

25-28 °C) in the dark.

Data Collection: The diameter of the fungal colony is measured in two perpendicular

directions at regular intervals until the colony in the control plate (containing only DMSO)

reaches the edge of the plate.
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Calculation: The percentage of mycelial growth inhibition is calculated using the following

formula: Inhibition (%) = [(dc - dt) / dc] * 100 where dc is the average diameter of the fungal

colony on the control plate and dt is the average diameter of the fungal colony on the treated

plate.

EC₅₀ Determination: The EC₅₀ values are calculated by probit analysis of the inhibition data.

In Vitro Succinate Dehydrogenase (SDH) Activity Assay
(DCPIP Method)
This colorimetric assay measures the activity of SDH by monitoring the reduction of the artificial

electron acceptor 2,6-dichlorophenolindophenol (DCPIP).[1]

Preparation of Mitochondrial Fraction: Mitochondria are isolated from the target organism

(e.g., fungal mycelia or rat liver) by differential centrifugation. The protein concentration of

the mitochondrial suspension is determined using a standard method (e.g., Bradford assay).

Reaction Mixture: The reaction is carried out in a cuvette containing a reaction buffer (e.g.,

50 mM potassium phosphate buffer, pH 7.4), succinate as the substrate, and potassium

cyanide (KCN) to inhibit complex IV.

Inhibitor Addition: The test compound (Succinate dehydrogenase-IN-2) is added to the

reaction mixture at various concentrations. A control reaction without the inhibitor is also

prepared.

Reaction Initiation and Measurement: The reaction is initiated by the addition of the

mitochondrial fraction and DCPIP. The decrease in absorbance at 600 nm, corresponding to

the reduction of DCPIP, is monitored over time using a spectrophotometer.

Calculation of SDH Activity: The rate of DCPIP reduction is calculated from the linear portion

of the absorbance versus time plot. The specific activity of SDH is expressed as nmol of

DCPIP reduced per minute per mg of mitochondrial protein.

IC₅₀ Determination: The percentage of inhibition is calculated for each concentration of the

inhibitor. The IC₅₀ value is determined by plotting the percentage of inhibition against the

logarithm of the inhibitor concentration.
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Signaling Pathways and Experimental Workflows
Signaling Pathway of SDH Inhibition
Inhibition of succinate dehydrogenase leads to the accumulation of its substrate, succinate.

Elevated succinate levels have profound effects on cellular signaling, primarily by acting as a

competitive inhibitor of α-ketoglutarate-dependent dioxygenases. This leads to a

"pseudohypoxic" state.
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Caption: Signaling pathway initiated by the inhibition of Succinate Dehydrogenase.

Experimental Workflow for SDH Inhibitor Evaluation
The following diagram illustrates a typical workflow for the discovery and preclinical evaluation

of a novel succinate dehydrogenase inhibitor.
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Caption: Experimental workflow for the evaluation of a novel SDH inhibitor.
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Conclusion
Succinate dehydrogenase-IN-2 represents a promising new scaffold for the development of

potent antifungal agents. Its discovery through rational design and its efficacy against a broad

range of phytopathogenic fungi highlight the potential of N-phenylpropiolamides as a new class

of SDH inhibitors. Further investigation into its mechanism of action, potential for covalent

modification of the enzyme, and in vivo performance will be crucial for its future development

as a commercial fungicide or as a tool compound for studying the biological roles of succinate

dehydrogenase.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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